molecular formula C10H7ClN2O B3358166 2-(6-Chloropyridazin-3-yl)phenol CAS No. 77585-94-5

2-(6-Chloropyridazin-3-yl)phenol

Cat. No. B3358166
CAS RN: 77585-94-5
M. Wt: 206.63 g/mol
InChI Key: FRWYZVRPWFWYFU-UHFFFAOYSA-N
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Patent
US04111935

Procedure details

A mixture of 3-chloro-6-(2-acetoxyphenyl)pyridazine (23.1 g), aqueous sodium hydroxide (2N, 56 ml) and ethanol (10 ml) was stirred at room temperature for 1 hour. The mixture was diluted with an equal volume of water, adjusted to pH 2 with concentrated hydrochloric acid and was filtered to give 3-chloro-6-(2-hydroxyphenyl)pyridazine (18.7 g) m.p. 187.5°-188.5°. A sample recrystallised from ethanol had m.p. 187.5°-188.5°.
Name
3-chloro-6-(2-acetoxyphenyl)pyridazine
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14]C(=O)C)=[CH:6][CH:7]=1.[OH-].[Na+].C(O)C.Cl>O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
3-chloro-6-(2-acetoxyphenyl)pyridazine
Quantity
23.1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)OC(C)=O
Name
Quantity
56 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.